2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a triazolopyrimidine core with trifluoromethyl groups at the 5 and 7 positions and an amino group at the 2 position
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to inhibition of enzymatic activity . This interaction often results in alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell proliferation, particularly those involving cdks .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to significantly inhibit the growth of various cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multicomponent reactions. One common method is the Biginelli-like reaction, which involves the condensation of a 1,3-dicarbonyl compound, an amine, and a trifluoromethylated hydrazine derivative under acidic conditions. The reaction proceeds through the formation of an intermediate enaminonitrile, which then cyclizes to form the triazolopyrimidine core[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or microwave-assisted synthesis to enhance reaction efficiency and yield[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). Catalyst-free methods and solvent-free conditions are also explored to improve the sustainability and cost-effectiveness of the production process[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: In biological research, 2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets, aiding in the development of new therapeutic agents.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antiviral, antibacterial, and anticancer agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications requiring robust chemical properties.
Comparison with Similar Compounds
2-Amino-5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
2-Amino-5,7-bis(methyl)-[1,2,4]triazolo[1,5-a]pyrimidine
2-Amino-5,7-bis(bromomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness: Compared to these similar compounds, 2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and biological activity. This makes it a more potent and versatile compound in various applications.
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N5/c8-6(9,10)2-1-3(7(11,12)13)18-5(15-2)16-4(14)17-18/h1H,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAPDCLHPZTZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)N=C1C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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